![molecular formula C23H28N10O4S B2828529 Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate CAS No. 673496-53-2](/img/no-structure.png)
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N10O4S and its molecular weight is 540.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
One aspect of the scientific research on similar compounds includes the development of novel synthetic pathways. For instance, studies on the microwave-assisted synthesis of hybrid molecules featuring piperazine derivatives have explored their antimicrobial, antilipase, and antiurease activities. These methods highlight the versatility of piperazine-based compounds in generating bioactive molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, the sequential three-component synthesis of bis[purinyl]piperazines via a domino process underscores the efficiency of creating complex structures that could include derivatives of the compound (Fang, Fang, & Cheng, 2012).
Biological Evaluation and Potential Therapeutic Uses
The research applications extend beyond synthesis to the evaluation of biological activities and the exploration of therapeutic potentials. Notably, the compound dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester, a novel drug candidate designed for neuroprotective therapy against Alzheimer's disease, showcases the multifaceted biological activities of related compounds. This research demonstrates the compound's inhibition of acetylcholinesterase activity, antioxidant properties, and neuroprotection against toxicity, suggesting a promising avenue for the treatment of neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate involves the condensation of 2-(1-phenyltetrazol-5-yl)ethanethiol with 7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine, followed by reduction of the nitro group and subsequent coupling with ethyl 4-(piperazin-1-yl)benzoate.", "Starting Materials": [ "2-(1-phenyltetrazol-5-yl)ethanethiol", "7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine", "ethyl 4-(piperazin-1-yl)benzoate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-(1-phenyltetrazol-5-yl)ethanethiol with 7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine in ethanol using sodium hydroxide as a catalyst to form 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol.", "Step 2: Reduction of the nitro group in 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol using sodium borohydride in ethanol to form 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol.", "Step 3: Coupling of 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol with ethyl 4-(piperazin-1-yl)benzoate in ethanol using hydrochloric acid as a catalyst to form Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate." ] } | |
Numéro CAS |
673496-53-2 |
Formule moléculaire |
C23H28N10O4S |
Poids moléculaire |
540.6 |
Nom IUPAC |
ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N10O4S/c1-4-37-23(36)31-12-10-30(11-13-31)20-24-18-17(19(34)29(3)22(35)28(18)2)32(20)14-15-38-21-25-26-27-33(21)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
Clé InChI |
GLBRNZJJNZRYAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



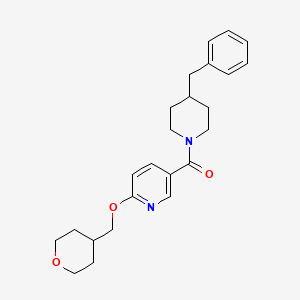
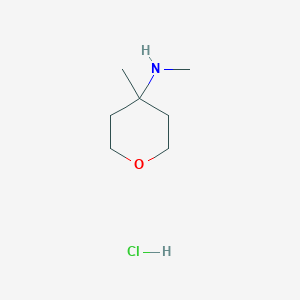
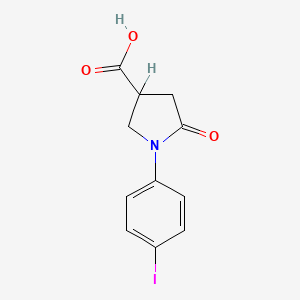
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
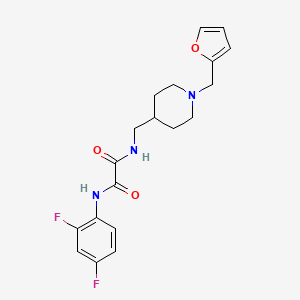

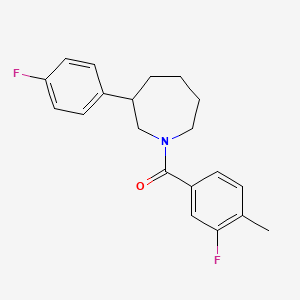

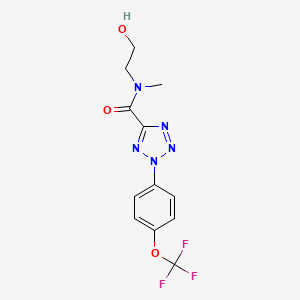
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)
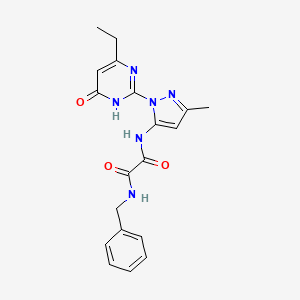
![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

